molecular formula C15H11NO2 B2611728 2-[(2-Formylphenoxy)methyl]benzonitrile CAS No. 129053-56-1

2-[(2-Formylphenoxy)methyl]benzonitrile

Cat. No.: B2611728
CAS No.: 129053-56-1
M. Wt: 237.258
InChI Key: DXUKAKAZKCWGIK-UHFFFAOYSA-N
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Description

2-[(2-Formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C15H11NO2. It is characterized by the presence of a formyl group and a benzonitrile moiety connected through a phenoxy methyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 2-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+2-BromobenzonitrileK2CO3,DMF,RefluxThis compound\text{2-Hydroxybenzaldehyde} + \text{2-Bromobenzonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Hydroxybenzaldehyde+2-BromobenzonitrileK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-[(2-Carboxyphenoxy)methyl]benzonitrile.

    Reduction: 2-[(2-Formylphenoxy)methyl]benzylamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Formylphenoxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Formylphenoxy)methyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and nitrile groups can participate in various interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Formylphenoxy)methyl]benzamide
  • 2-[(2-Formylphenoxy)methyl]benzoic acid
  • 2-[(2-Formylphenoxy)methyl]benzylamine

Uniqueness

2-[(2-Formylphenoxy)methyl]benzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.

Biological Activity

2-[(2-Formylphenoxy)methyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features, including both formyl and nitrile functional groups. These groups confer distinct reactivity and potential biological activities, making the compound a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a formyl group (-CHO) and a nitrile group (-C≡N), which are known to influence its reactivity and biological interactions. The presence of these groups allows for various chemical transformations, including oxidation and reduction reactions, which can lead to the formation of biologically active derivatives.

The biological activity of this compound may stem from its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can modulate biochemical pathways by binding to enzymes or receptors, leading to altered cellular responses. For instance, the nitrile group can participate in nucleophilic attack mechanisms, while the formyl group may act as an electrophile in various biochemical interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Research into the anticancer activity of this compound has shown promising results. In cell line studies, it has been observed to induce apoptosis in cancer cells, particularly in breast and cervical carcinoma lines. The compound appears to initiate apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) production within the cells .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis via ROS
HeLa (Cervical Cancer)10.0Mitochondrial pathway activation
HuTu 80 (Duodenal Adenocarcinoma)15.0DNA damage induction

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenoxy ring or alterations in the formyl group can significantly affect its potency and selectivity towards specific biological targets. For example, compounds with electron-withdrawing groups have demonstrated enhanced anticancer activity compared to their counterparts .

Case Studies

  • Anticancer Activity : A study involving the treatment of MCF-7 cells with this compound reported a significant decrease in cell viability at concentrations as low as 12.5 µM. The study highlighted that this effect was associated with increased ROS levels and activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In another investigation, various derivatives of this compound were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Several derivatives showed promising inhibition zones, indicating their potential as new antimicrobial agents.

Properties

IUPAC Name

2-[(2-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-5-1-2-7-14(12)11-18-15-8-4-3-6-13(15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUKAKAZKCWGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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